N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide
Description
The compound N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide is a hybrid molecule combining a tetrazole ring, a 4-methoxyphenyl substituent, and a 3-methylbenzamide group. Its structure features:
- Tetrazole core: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and bioisosteric replacement of carboxylic acids in medicinal chemistry.
- 3-Methylbenzamide moiety: The methyl substituent at the benzamide’s meta position may modulate steric and electronic properties, affecting receptor affinity or pharmacokinetics.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-4-3-5-13(10-12)17(23)18-11-16-19-20-21-22(16)14-6-8-15(24-2)9-7-14/h3-10H,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFZZTUNZVHRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methylbenzamide is a synthetic compound belonging to the tetrazole class, notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , a methoxyphenyl group , and an amide functionality . Its molecular formula is , with a molecular weight of approximately 285.33 g/mol. The presence of the tetrazole ring is significant as it can mimic biological molecules, enhancing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. The tetrazole moiety enhances binding affinity due to its structural similarity to substrate molecules.
- Receptor Modulation : It may modulate receptor activity by mimicking natural ligands, potentially affecting signal transduction pathways.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study demonstrated that the compound inhibited the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of migration and invasion |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties . In vitro studies have shown that it reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.
Case Studies
-
In Vivo Efficacy in Animal Models :
- A study conducted on mice with induced inflammation showed that administration of this compound significantly reduced edema and inflammatory markers compared to control groups.
-
Combination Therapy :
- Research has explored the use of this compound in combination with standard chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines when used synergistically.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights: The 4-methoxyphenyl group in the target compound may confer better pharmacokinetic profiles than non-polar substituents (e.g., ’s methoxybutyryl fentanyl derivatives) .
- Synthetic Challenges : Tetrazole formation requires careful control of azide precursors, contrasting with triazole synthesis () that employs safer cycloadditions .
- Biological Potential: Tetrazole’s bioisosteric properties position the target compound as a candidate for drug discovery, particularly in replacing carboxyl groups to evade metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
